

# Application Notes: Utilizing ATSP-7041 for Cell Viability and Apoptosis Induction Assays

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## Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B605680

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## Introduction

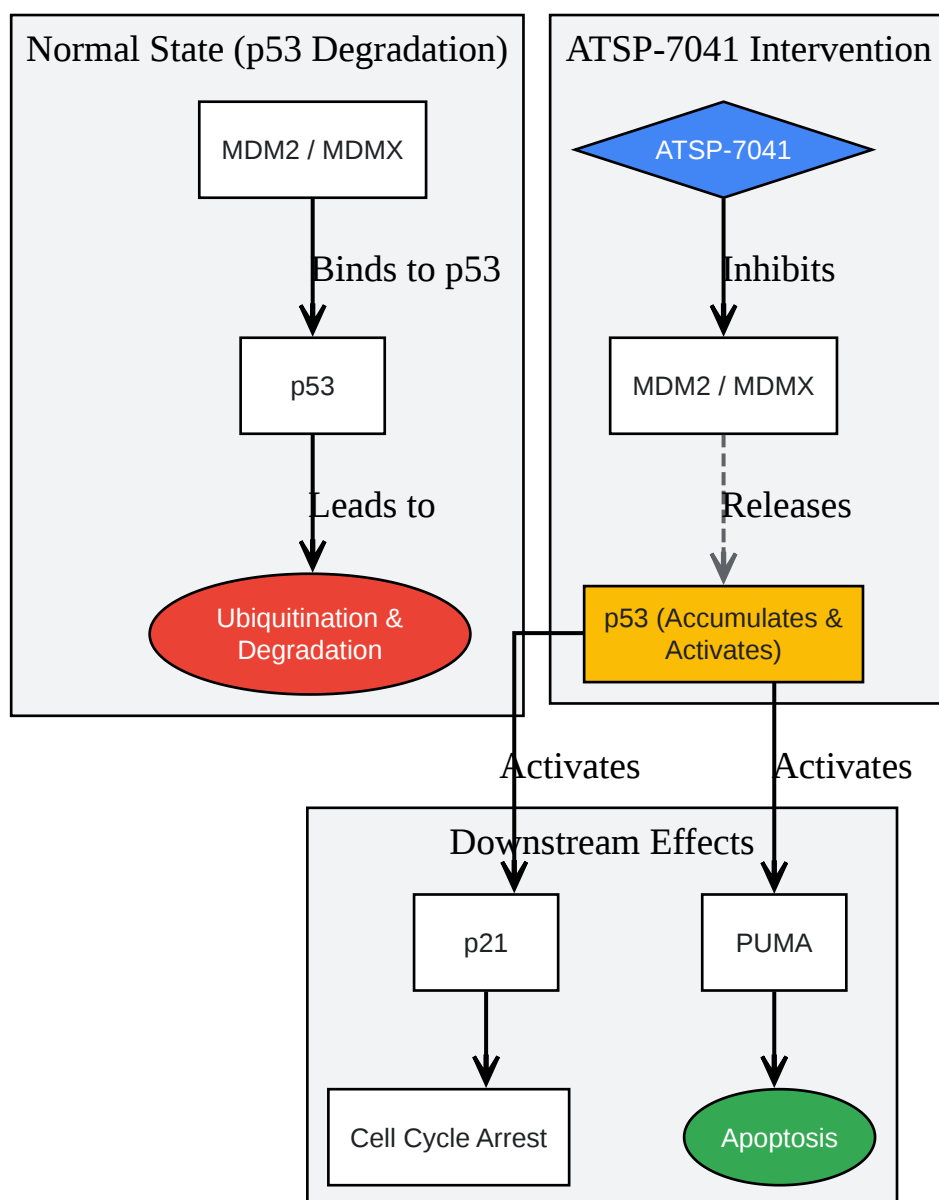
**ATSP-7041** is a potent, cell-penetrating stapled peptide that functions as a dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute X (MDMX), two key negative regulators of the p53 tumor suppressor. By binding to MDM2 and MDMX, **ATSP-7041** blocks their interaction with p53, leading to the stabilization and activation of p53. This activation triggers the transcription of p53 target genes, including those involved in cell cycle arrest and apoptosis, such as p21 and PUMA, ultimately leading to the death of cancer cells. These characteristics make **ATSP-7041** a valuable tool for investigating p53-mediated signaling pathways and for evaluating its potential as a therapeutic agent in various cancer models.

These application notes provide detailed protocols for assessing the effect of **ATSP-7041** on cell viability in cancer cell lines.

## Mechanism of Action: p53 Activation Pathway

The mechanism of **ATSP-7041** involves the disruption of the MDM2/MDMX-p53 regulatory loop. In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by MDM2, which acts as a p53-specific E3 ubiquitin ligase. **ATSP-7041** mimics the p53 peptide, binding with high affinity to the p53-binding pocket of MDM2 and MDMX. This competitive inhibition prevents the degradation of p53, leading to its accumulation and activation. Activated p53 then initiates a downstream signaling cascade resulting in apoptosis.





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Caption: Signaling pathway of **ATSP-7041**-induced p53 activation and apoptosis.

## Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **ATSP-7041** in various cancer cell lines as determined by cell viability assays.



Cell Line	Cancer Type	Assay Type	IC50 (μM)	Reference
SJSA-1	Osteosarcoma	CellTiter-Glo	0.25	
RS4;11	Acute Lymphoblastic Leukemia	CellTiter-Glo	0.35	
MOLM-13	Acute Myeloid Leukemia	CellTiter-Glo	0.49	
NCI-H929	Multiple Myeloma	CellTiter-Glo	0.58	
LNCaP	Prostate Cancer	CellTiter-Glo	1.1	
A375	Melanoma	CellTiter-Glo	1.3	
U-87 MG	Glioblastoma	CellTiter-Glo	1.6	

## Experimental Protocols

### Protocol 1: Cell Viability Assessment using a Luminescent-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the IC50 of **ATSP-7041** by measuring ATP levels, which correlate with the number of metabolically active, viable cells.

Materials:

- Cancer cell line of interest (e.g., SJSA-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ATSP-7041** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom, opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multimode plate reader with luminescence detection capabilities



- Phosphate-buffered saline (PBS)

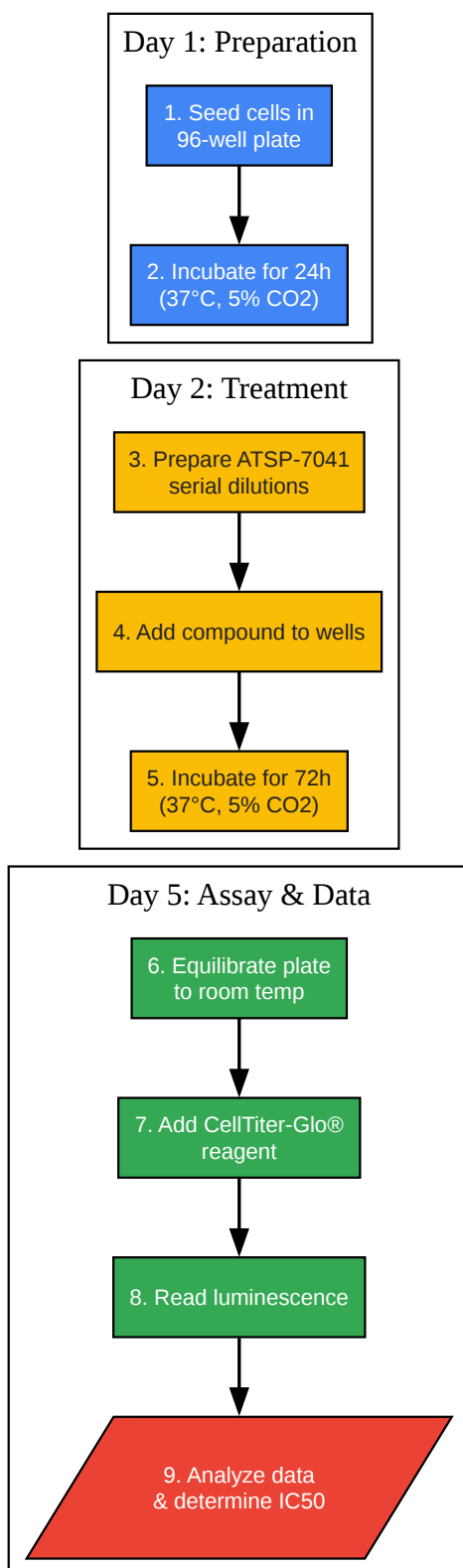
Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow for cell attachment.
- Compound Treatment:
  - Prepare a serial dilution of **ATSP-7041** in complete medium. A common concentration range to test is 0.01  $\mu$ M to 10  $\mu$ M. Include a vehicle control (DMSO) at the same concentration as the highest **ATSP-7041** dose.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **ATSP-7041** or the vehicle control.
  - Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Assay Execution:
  - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
  - Add 100  $\mu$ L of the reconstituted CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:



- Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  - Plot the percentage of viability against the log concentration of **ATSP-7041**.
  - Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).





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Caption: Experimental workflow for determining cell viability with **ATSP-7041**.



## Safety and Handling

**ATSP-7041** is intended for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

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